molecular formula C13H18O2 B7939732 3-(2,4,5-Trimethylphenyl)oxolan-3-ol

3-(2,4,5-Trimethylphenyl)oxolan-3-ol

Cat. No.: B7939732
M. Wt: 206.28 g/mol
InChI Key: PYDHOSXYFGLNHD-UHFFFAOYSA-N
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Description

3-(2,4,5-Trimethylphenyl)oxolan-3-ol is a substituted oxolane (tetrahydrofuran) derivative featuring a hydroxyl group and a 2,4,5-trimethylphenyl substituent at the 3-position of the oxolane ring. This compound combines the rigidity of the aromatic trimethylphenyl group with the polar hydroxyl functionality, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name

3-(2,4,5-trimethylphenyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9-6-11(3)12(7-10(9)2)13(14)4-5-15-8-13/h6-7,14H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDHOSXYFGLNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2(CCOC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 2,4,5-trimethylphenyl group introduces significant steric bulk and hydrophobicity, reducing aqueous solubility compared to simpler oxolane derivatives. For example:

  • 3-(4-Methylphenyl)oxolan-3-ol (hypothetical analog with fewer methyl groups) would exhibit higher solubility in polar solvents due to reduced steric hindrance and hydrophobicity.
  • 3-(2,4,5-Trimethylphenyl)oxolan-3-methoxy (methoxy-substituted analog) would show even lower water solubility due to the absence of a hydrophilic hydroxyl group.

Reactivity and Stability

  • Hydroxyl Group Reactivity : The hydroxyl group in 3-(2,4,5-Trimethylphenyl)oxolan-3-ol enables typical alcohol reactions (e.g., esterification, oxidation). In contrast, analogs with methoxy or alkyl ether groups (e.g., 3-(2,4,5-Trimethylphenyl)oxolan-3-methoxy) would resist oxidation but exhibit lower hydrogen-bonding capacity.
  • Steric Protection : The bulky trimethylphenyl group may shield the oxolane ring from electrophilic attacks, enhancing stability compared to less-substituted analogs like 3-phenyloxolan-3-ol.

Data Table: Comparative Analysis of Oxolane Derivatives

Compound Name Solubility (Water) Melting Point (°C) Key Reactivity Biological Activity Source/Notes
This compound Low Not reported Esterification, oxidation Not studied CymitQuimica (discontinued)
3-(4-Methylphenyl)oxolan-3-ol* Moderate 85–90 (hypothetical) High (due to accessible -OH) Antimicrobial (inferred) Hypothetical analog
3-(2,4,5-Trimethylphenyl)oxolan-3-methoxy* Very low 120 (hypothetical) Low (methoxy inertness) Not reported Hypothetical analog

*Hypothetical analogs inferred from structural trends.

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